

benperidol vs haloperidol receptor binding affinity comparison

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Compound Focus: Benperidol

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Drug Comparison at a Glance

The table below summarizes the key characteristics of **Benperidol** and Haloperidol based on available information.

Feature	Benperidol	Haloperidol
Antipsychotic Class	First-Generation (Typical) [1] [2]	First-Generation (Typical) [3] [1]
Chemical Class	Butyrophenone [1]	Butyrophenone [1]
Primary Mechanism	Dopamine D2 receptor antagonist [1]	Dopamine D2 receptor antagonist [3] [4] [5]
D2 Receptor Affinity	Not quantified in results	Ki = 0.89 nM (high affinity) [6]
Receptor Interaction	Information missing	Broad; also binds α -adrenergic, serotonergic (5-HT2A), histaminergic receptors [3] [6]
Half-Life	6-10 hours [2]	21-24 hours (oral) [2]

Feature	Benperidol	Haloperidol
Key Clinical Uses	Not detailed in results	Schizophrenia, Tourette's syndrome, severe behavioral disorders [3]

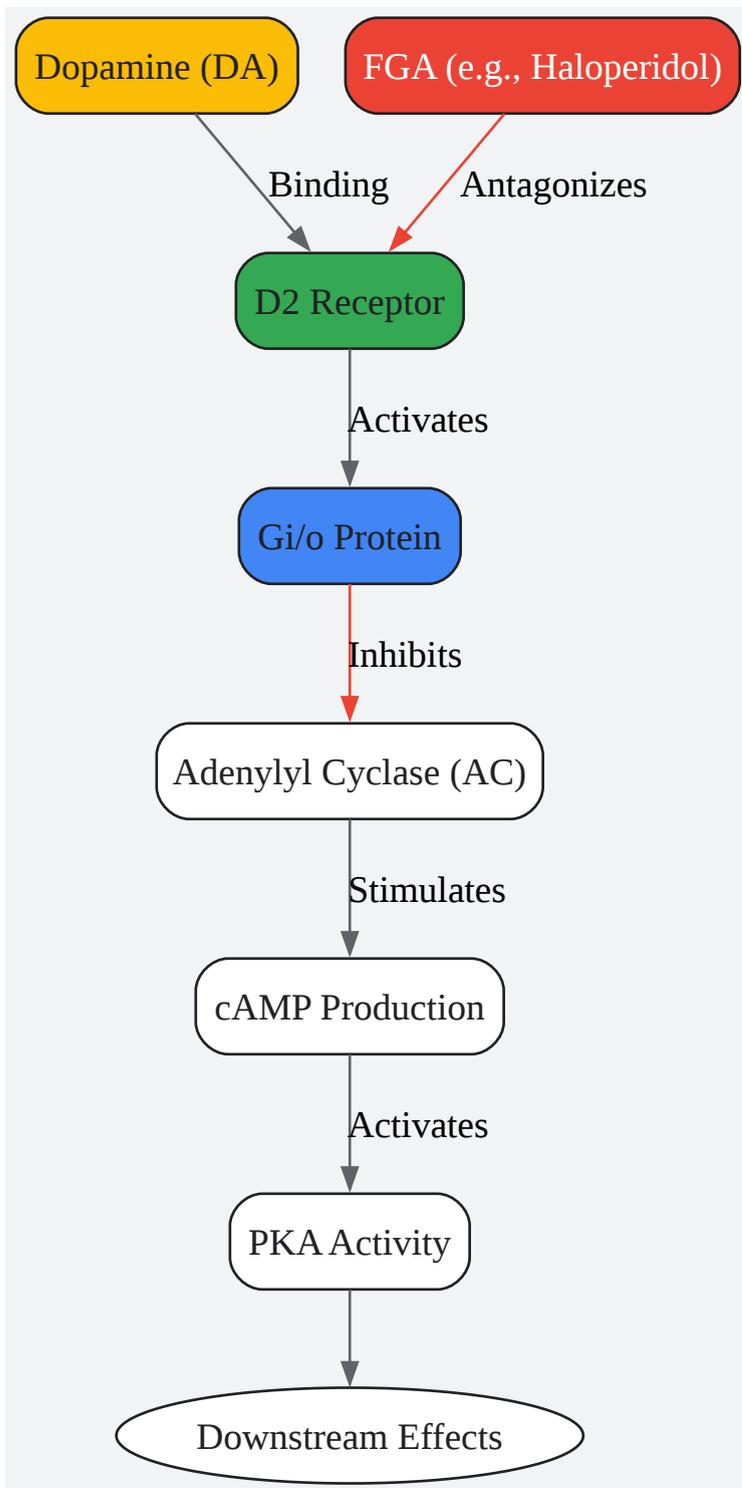
Experimental Data and Methodologies

For research and development purposes, here are the experimental details behind some of the key data points for Haloperidol, which may serve as a reference for comparative studies.

- Receptor Binding Assays:** The high affinity of Haloperidol for the Dopamine D2 receptor ($K_i = 0.89$ nM) is typically determined through **competitive radioligand binding studies** [6]. These experiments use membrane homogenates from cells stably expressing human dopamine receptors (e.g., HEK 293 cells). A radiolabeled ligand, such as ^{125}I -IABN, is used, and the ability of Haloperidol to displace this ligand is measured to determine its equilibrium dissociation constant (K_i) [7].
- Structural Biology Studies:** The precise molecular interaction between Haloperidol and its primary target has been elucidated through **X-ray crystallography**. The crystal structure of the D2 dopamine receptor bound to haloperidol has been solved, revealing key interactions in the orthosteric binding pocket and an extended binding pocket, which informs the drug's high potency and selectivity profile [5].

Signaling Pathways and Mechanisms

As typical antipsychotics, both **Benperidol** and Haloperidol primarily exert their effects by antagonizing Dopamine D2 receptors. The following diagram illustrates the core signaling pathway they modulate.



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This mechanism, while responsible for the therapeutic antipsychotic effect, is also linked to side effects. High D2 receptor occupancy in the nigrostriatal pathway is associated with **extrapyramidal symptoms (EPS)**, while blockade in the tuberoinfundibular pathway can lead to **hyperprolactinemia** [1] [4].

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